5-oxo-1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrrolidine-3-carboxylic acid
Overview
Description
5-oxo-1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.12699141 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiallergic Activity
A study by Nohara et al. (1985) focused on the synthesis of antiallergic compounds related to 5-oxo-1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrrolidine-3-carboxylic acid. They found that these compounds showed significant antiallergic activity, with some being more potent than disodium cromoglycate, a known antiallergic drug (Nohara et al., 1985).
Synthesis of Anticoagulants
Research by Wang et al. (2017) described the synthesis of a compound related to this compound, which is an important intermediate in the production of the anticoagulant apixaban (Wang et al., 2017).
Chemical Sensing Applications
A study by Aysha et al. (2021) investigated a compound structurally similar to this compound for its application as a colorimetric chemosensor for metal ions like Co2+, Zn2+, and Cu2+ (Aysha et al., 2021).
Anticancer Potential
Alam et al. (2016) synthesized and evaluated a series of novel compounds, including derivatives of this compound, for their potential as anticancer agents. They found promising inhibitory activities against various cancer cell lines (Alam et al., 2016).
Antibacterial Applications
Devi et al. (2018) synthesized a range of compounds structurally related to this compound with potential antibacterial properties. They observed moderate to good activity against several bacterial strains (Devi et al., 2018).
Properties
IUPAC Name |
5-oxo-1-[2-(1-phenylpyrazol-4-yl)ethyl]pyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15-8-13(16(21)22)11-18(15)7-6-12-9-17-19(10-12)14-4-2-1-3-5-14/h1-5,9-10,13H,6-8,11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCAAJAEFIQXFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CN(N=C2)C3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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